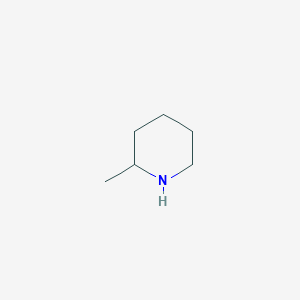![molecular formula C12H22O4 B095009 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane CAS No. 17454-42-1](/img/structure/B95009.png)
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane, also known as crown ether, is a cyclic organic compound with a unique structure that makes it an excellent candidate for scientific research. Crown ether has a crown-like shape, with four oxygen atoms forming a ring around a central carbon atom. This structure gives crown ether the ability to selectively bind with certain metal ions, making it useful in a variety of applications.
Mecanismo De Acción
The mechanism of action of 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether involves the formation of a complex between the ether and a metal ion. The oxygen atoms in the ether ring coordinate with the metal ion, forming a stable complex. This complex can then be isolated and purified for further analysis.
Efectos Bioquímicos Y Fisiológicos
While 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether is primarily used in analytical chemistry, it has also shown potential for use in biological and medical applications. Studies have shown that 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether can selectively bind with certain biological molecules, such as amino acids and peptides. This has led to research into the potential use of 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether in drug delivery and targeted therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Crown ether has several advantages as a research tool. Its selectivity for certain metal ions makes it useful in the isolation and purification of these ions. Additionally, its ability to selectively bind with biological molecules makes it a promising candidate for drug delivery and targeted therapy. However, 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether also has some limitations. Its selectivity can be both an advantage and a disadvantage, as it may not bind with all metal ions or biological molecules. Additionally, 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether can be difficult to work with due to its sensitivity to moisture and air.
Direcciones Futuras
There are several future directions for research involving 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether. One area of interest is its potential use in drug delivery and targeted therapy. Researchers are exploring ways to modify 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether to enhance its selectivity for certain biological molecules. Additionally, there is interest in using 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether in the development of new materials, such as sensors and catalysts. Further research is needed to fully understand the potential applications of 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether and to develop new methods for its synthesis and use.
Conclusion:
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane, or 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether, is a promising compound for scientific research. Its unique structure and selective binding properties make it useful in a variety of applications, from analytical chemistry to drug delivery. While there are limitations to its use, ongoing research is exploring new ways to modify and utilize 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether for new and innovative applications.
Métodos De Síntesis
The synthesis of 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether involves the reaction of 1,10-dibromodecane with sodium hydroxide in the presence of a 2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane ether catalyst. The resulting product is then purified through a series of chemical reactions, including extraction and distillation.
Aplicaciones Científicas De Investigación
Crown ether has a wide range of applications in scientific research. One of its most common uses is in the extraction and separation of metal ions from solutions. Crown ether can selectively bind with certain metal ions, allowing for their isolation and purification. This makes it useful in fields such as chemistry, metallurgy, and environmental science.
Propiedades
Número CAS |
17454-42-1 |
|---|---|
Nombre del producto |
2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane |
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
2,5,8,11-tetraoxabicyclo[10.4.0]hexadecane |
InChI |
InChI=1S/C12H22O4/c1-2-4-12-11(3-1)15-9-7-13-5-6-14-8-10-16-12/h11-12H,1-10H2 |
Clave InChI |
ILCAEFFUYHJPAL-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)OCCOCCOCCO2 |
SMILES canónico |
C1CCC2C(C1)OCCOCCOCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



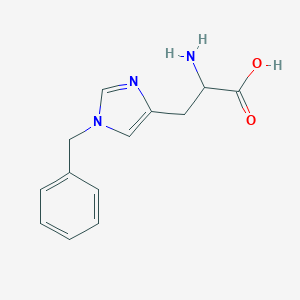


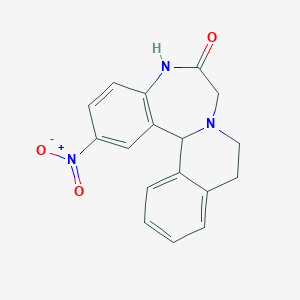
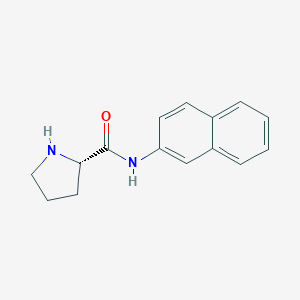
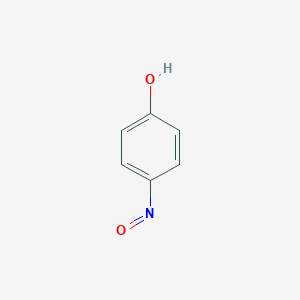
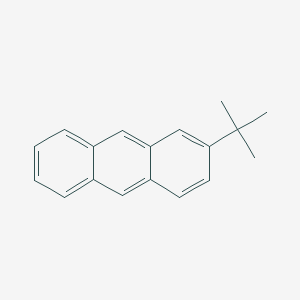
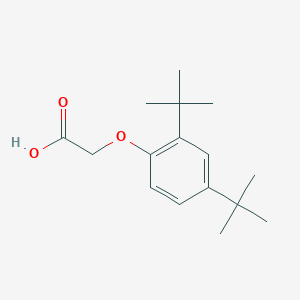
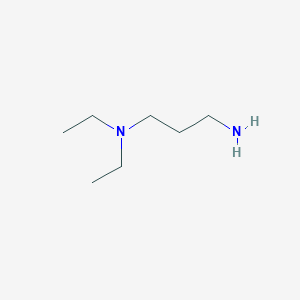
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
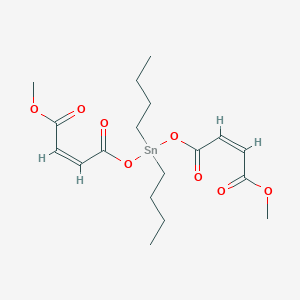
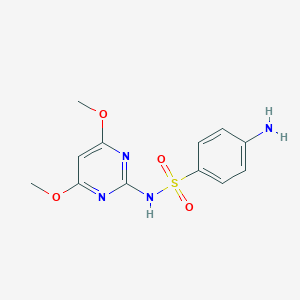
![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)
